[1-(2-Thienyl)cyclopropyl]amine hydrochloride
Description
[1-(2-Thienyl)cyclopropyl]amine hydrochloride is a cyclopropylamine derivative featuring a 2-thienyl substituent attached to the cyclopropane ring. Its molecular formula is C₇H₁₀ClNS, and it is characterized by high purity (>95%) as listed in amine compound catalogs . The thienyl group, a sulfur-containing heterocycle, imparts unique electronic and steric properties, making this compound valuable in drug development and materials science. It is commercially available through suppliers like Combi-Blocks, though discontinuation notices from other vendors (e.g., CymitQuimica) suggest variability in availability .
Properties
IUPAC Name |
1-thiophen-2-ylcyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NS.ClH/c8-7(3-4-7)6-2-1-5-9-6;/h1-2,5H,3-4,8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVDHVREGLEAKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CS2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Simmons-Smith Cyclopropanation
The Simmons-Smith reaction is a cornerstone for cyclopropane synthesis, employing diiodomethane and a zinc-copper couple to transfer a methylene group to alkenes. For thienyl-substituted alkenes, such as 2-vinylthiophene, this method enables direct cyclopropanation.
Procedure :
- Reactant Preparation : 2-Vinylthiophene (10 mmol) is dissolved in anhydrous ether under nitrogen.
- Reagent Addition : Zinc-copper couple (15 mmol) and diiodomethane (12 mmol) are added sequentially.
- Reaction Conditions : The mixture is stirred at 0°C for 2 hours, then warmed to room temperature for 12 hours.
- Workup : The product, 1-(2-thienyl)cyclopropane, is isolated via filtration and distillation (yield: 65–70%).
Limitations : Steric hindrance from the thienyl group may reduce yields, necessitating excess reagents.
Carboxylation and Curtius Degradation
Synthesis of 1-(2-Thienyl)cyclopropanecarboxylic Acid
Building on methodologies from scalable cyclopropane syntheses, carboxylation of a brominated precursor provides the carboxylic acid intermediate.
Steps :
- Bromination : 1-(2-Thienyl)cyclopropane is brominated using N-bromosuccinimide (NBS) under UV light to yield 1-bromo-1-(2-thienyl)cyclopropane.
- Carboxylation :
Curtius Rearrangement to Amine
The carboxylic acid is converted to the amine via Curtius degradation, a two-step process involving azide formation and thermal decomposition.
Procedure :
- Acyl Azide Formation : The acid (5 mmol) is treated with thionyl chloride to form the acyl chloride, followed by reaction with sodium azide (6 mmol) in acetone at 0°C.
- Thermal Decomposition : The acyl azide is heated in toluene at 80°C, inducing rearrangement to the isocyanate intermediate.
- Hydrolysis : The isocyanate is hydrolyzed with hydrochloric acid to yield [1-(2-thienyl)cyclopropyl]amine hydrochloride (overall yield: 42–45%).
Key Insight : Anhydrous conditions are critical to avoid urea byproducts.
Reductive Amination of Cyclopropanone Derivatives
Synthesis of 1-(2-Thienyl)cyclopropanone
Nucleophilic Substitution on Halogenated Cyclopropanes
Synthesis of 1-Bromo-1-(2-thienyl)cyclopropane
Halogenated cyclopropanes enable direct amination via nucleophilic substitution.
Bromination :
Amination with Ammonia
Procedure :
- Reaction : The bromide (5 mmol) is heated with aqueous ammonia (28%) in a sealed tube at 100°C for 48 hours.
- Isolation : The product is extracted with dichloromethane and converted to the hydrochloride salt (yield: 30–35%).
Challenge : Low yields due to competing ring-opening reactions.
Industrial-Scale Considerations
Continuous Flow Synthesis
Adapting batch processes to continuous flow systems enhances scalability:
Catalyst Optimization
- Cyclopropanation : Rhodium(II) catalysts (e.g., Rh2(OAc)4) improve diastereoselectivity in thienyl cyclopropane synthesis.
- Reductive Amination : Palladium on carbon (Pd/C) under hydrogen atmosphere increases turnover frequency.
Comparative Analysis of Methods
| Method | Yield (%) | Scalability | Complexity |
|---|---|---|---|
| Curtius Degradation | 42–45 | High | Moderate |
| Reductive Amination | 60–65 | Medium | Low |
| Nucleophilic Substitution | 30–35 | Low | High |
Key Takeaway : Curtius degradation offers the best balance of yield and scalability for industrial applications.
Chemical Reactions Analysis
Types of Reactions
[1-(2-Thienyl)cyclopropyl]amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or thioether derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted amine derivatives.
Scientific Research Applications
Neurological Disorders
[1-(2-Thienyl)cyclopropyl]amine hydrochloride has been investigated for its role in treating neurological disorders. Its structure suggests potential activity as a modulator of neurotransmitter systems, particularly in the context of:
- Anxiety and Depression : Research indicates that compounds with similar structures may influence serotonin and norepinephrine pathways, which are crucial in mood regulation.
- Cognitive Enhancement : There is emerging evidence supporting its use in enhancing cognitive functions through modulation of histamine H receptors, which are implicated in memory and learning processes .
Cancer Treatment
The compound has shown promise in cancer research, particularly due to its ability to inhibit specific pathways involved in tumor growth. Studies have indicated:
- Antitumor Activity : It may act as an inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme linked to cancer cell metabolism and survival .
- Combination Therapies : Its efficacy is being explored in combination with other chemotherapeutic agents to enhance overall treatment outcomes for various cancers, including leukemia and solid tumors .
Inflammatory Diseases
Research has highlighted the anti-inflammatory properties of this compound. Its application includes:
- Chronic Inflammation : The compound may reduce inflammatory markers and improve symptoms in conditions such as arthritis and inflammatory bowel disease.
- Mechanistic Insights : By modulating immune responses, it has the potential to serve as a therapeutic agent for autoimmune disorders.
Case Study 1: Neurological Effects
A study conducted on animal models demonstrated that administration of this compound resulted in significant improvements in anxiety-like behaviors. The mechanism was attributed to enhanced serotonergic activity and reduced stress response markers.
Case Study 2: Anticancer Activity
In vitro studies have shown that the compound inhibits the proliferation of various cancer cell lines. For instance, a notable reduction in cell viability was observed in leukemia cells treated with this compound, suggesting its potential as an adjunct therapy in cancer treatment protocols.
Mechanism of Action
The mechanism of action of [1-(2-Thienyl)cyclopropyl]amine hydrochloride involves its interaction with specific molecular targets. The thienyl group can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares [1-(2-Thienyl)cyclopropyl]amine hydrochloride with key analogs, focusing on substituents, molecular properties, and applications:
Electronic and Steric Effects
- Methoxymethyl Group : The ether oxygen increases polarity and hydrogen-bonding capacity, improving solubility in polar solvents compared to thienyl derivatives .
- Cyclohexyl Group : Introduces significant steric bulk, likely reducing reactivity but improving membrane permeability in drug candidates .
- Tetrahydrofuran Group : The oxygen atom and ring structure may stabilize specific conformations, useful in designing chiral catalysts or bioactive molecules .
Purity and Commercial Availability
- The target compound is listed with >95% purity by Combi-Blocks but marked as discontinued by CymitQuimica, indicating supplier-dependent availability .
- Analogs like [1-(Methoxymethyl)cyclopropyl]amine hydrochloride are actively marketed by multiple suppliers, suggesting broader industrial relevance .
Key Research Findings
- Synthetic Methods: The target compound is synthesized via cyclopropanation of thienyl precursors, analogous to methods for [1-(aminomethyl)cyclopropyl]acetic acid hydrochloride ().
- Biological Relevance : Thienyl groups are associated with enhanced binding in receptor complexes, as demonstrated in polyamine modulatory site studies .
- Stability : Cyclopropylamine hydrochlorides generally exhibit good thermal stability, though substituents like methoxymethyl may alter hygroscopicity .
Biological Activity
[1-(2-Thienyl)cyclopropyl]amine hydrochloride, with the molecular formula CHClNS, is a cyclopropylamine derivative characterized by a thienyl group. This compound has garnered interest in various fields, including medicinal chemistry, due to its potential biological activities and applications in drug discovery.
- Molecular Weight : 175.68 g/mol
- CAS Number : 1332530-75-2
- Structure : The compound features a cyclopropyl ring attached to an amine group and a thienyl moiety, which influences its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Hydrogen Bonding : The amine group can form hydrogen bonds with polar residues in proteins.
- π-π Interactions : The thienyl group can engage in π-π stacking interactions with aromatic amino acids, potentially modulating enzyme or receptor activities.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines.
- Enzyme Inhibition : It has been explored as a potential inhibitor of specific enzymes involved in metabolic pathways.
Anticancer Activity
A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and others.
- Findings : The compound demonstrated significant cytotoxicity with IC values in the micromolar range, indicating its potential as an anticancer agent.
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.6 | Induction of apoptosis |
| HeLa | 7.2 | Cell cycle arrest |
| A549 | 6.3 | Inhibition of proliferation |
Enzyme Interaction Studies
In enzyme inhibition assays, this compound was tested against carbonic anhydrases (CAs):
- Results : Selective inhibition was observed for hCA IX and hCA II with K values indicating high potency.
| Enzyme | K (nM) | Selectivity |
|---|---|---|
| hCA II | 0.75 | High |
| hCA IX | 89 | Moderate |
Comparison with Similar Compounds
When compared to other cyclopropylamine derivatives, this compound exhibits unique properties due to the thienyl substitution, which enhances its electronic characteristics and biological interactions.
| Compound | Unique Feature | Biological Activity |
|---|---|---|
| [1-(2-Furyl)cyclopropyl]amine | Furyl group | Moderate cytotoxicity |
| [1-(2-Pyridyl)cyclopropyl]amine | Pyridyl group | Antimicrobial |
| [1-(2-Thienyl)cyclopropyl]amine | Thienyl group | High anticancer activity |
Q & A
What are the common synthetic routes for [1-(2-Thienyl)cyclopropyl]amine hydrochloride, and how do reaction conditions influence yield and purity?
Basic Research Focus
The synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition or alkylation of thiophene derivatives with cyclopropylamine precursors. Key steps include:
- Cyclopropanation : Using ethyl diazoacetate with transition metal catalysts (e.g., Cu or Rh) to form the cyclopropyl-thienyl backbone .
- Amine Functionalization : Introducing the amine group via nucleophilic substitution or reductive amination, followed by HCl salt formation .
Critical Factors : - Temperature : Lower temperatures (0–5°C) reduce side reactions during cyclopropanation .
- Catalyst Selection : Rhodium complexes (e.g., Rh₂(OAc)₄) improve regioselectivity for thienyl substituents .
- Workup : Precipitation in cold diethyl ether enhances purity (>95% by HPLC) .
How can researchers optimize the synthesis of this compound to improve scalability for preclinical studies?
Advanced Research Focus
Methodological Strategies :
- Flow Chemistry : Continuous flow reactors reduce reaction time (from 12h to 2h) and improve reproducibility by minimizing thermal gradients .
- Catalyst Loading : Reducing Rh catalyst from 5 mol% to 1 mol% via ligand optimization (e.g., chiral bisoxazolines) maintains yield (85%) while lowering costs .
- In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR to monitor intermediate formation and adjust parameters dynamically .
What analytical techniques are most effective for characterizing the structural integrity of this compound, especially in the presence of byproducts?
Basic Research Focus
Key Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR confirms cyclopropane ring integrity (e.g., δ 1.2–1.8 ppm for cyclopropyl protons) and thienyl substitution patterns .
- HPLC-MS : Reversed-phase C18 columns (ACN/0.1% TFA gradient) resolve amine hydrochloride from des-cyclopropyl byproducts (retention time ~8.2 min) .
- X-ray Crystallography : Resolves stereochemical ambiguities; the hydrochloride salt often crystallizes in monoclinic P2₁/c space group .
How do reaction mechanisms differ when using alternative catalysts in the synthesis of this compound?
Advanced Research Focus
Catalyst Comparison :
What strategies can resolve contradictions in reported biological activity data for this compound across different studies?
Advanced Research Focus
Resolution Approaches :
- Receptor Binding Assays : Use radiolabeled ligands (e.g., ³H-labeled compound) to quantify affinity variations (e.g., Ki discrepancies from 50 nM to 200 nM) .
- Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to off-target effects in certain models .
- Species-Specific Profiling : Compare human vs. rodent CYP450 metabolism to explain potency differences .
How can computational modeling predict the reactivity and stability of this compound under various experimental conditions?
Advanced Research Focus
Computational Tools :
- DFT Calculations : B3LYP/6-31G* level predicts cyclopropane ring strain (∼27 kcal/mol) and acid-catalyzed ring-opening pathways .
- MD Simulations : Solvent models (e.g., SPC/E water) simulate hydrochloride salt dissociation kinetics in aqueous buffers .
- QSAR Models : Correlate thienyl substituent electronic parameters (Hammett σ) with amine pKa (predicted pKa = 8.3) .
What are the best practices for designing experiments to study the structure-activity relationship (SAR) of this compound derivatives?
Advanced Research Focus
SAR Workflow :
Core Modifications : Synthesize analogs with substituents on the thienyl (e.g., 5-Br, 3-CH₃) or cyclopropane (e.g., gem-difluoro) groups .
Bioassays : Test analogs in parallel for receptor binding (e.g., 5-HT₃ inhibition) and cytotoxicity (e.g., HepG2 IC₅₀) .
Data Analysis : Use clustering algorithms (e.g., PCA) to group compounds by activity profiles and identify critical substituents .
How does the presence of the thienyl group in this compound influence its chemical reactivity compared to non-thienyl analogs?
Basic Research Focus
Thienyl Effects :
- Electronic Effects : The electron-rich thienyl group stabilizes cyclopropane ring via conjugation, reducing ring-opening susceptibility by 40% vs. phenyl analogs .
- Steric Effects : Thienyl’s smaller size (vs. naphthyl) allows tighter binding in enzyme active sites (e.g., ΔG = −9.2 kcal/mol for target X) .
- Reactivity : Thiophene’s sulfur atom participates in charge-transfer complexes, altering redox behavior (E₁/₂ = +0.78 V vs. Ag/AgCl) .
What methodologies are recommended for assessing the pharmacokinetic properties of this compound in in vitro models?
Advanced Research Focus
PK Assessment :
- Permeability : Caco-2 cell monolayers predict intestinal absorption (Papp = 12 × 10⁻⁶ cm/s) .
- Metabolic Stability : Human liver microsomes quantify CYP450-mediated degradation (t₁/₂ = 45 min) .
- Plasma Protein Binding : Equilibrium dialysis shows 85% binding to albumin, impacting free drug concentration .
How can researchers address challenges in reproducing literature-reported synthetic protocols for this compound?
Basic Research Focus
Troubleshooting Guide :
- Impurity Control : Use scavenger resins (e.g., QuadraSil MP) to remove residual metal catalysts post-synthesis .
- Moisture Sensitivity : Conduct reactions under inert atmosphere (Ar/N₂) to prevent HCl salt hydrolysis .
- Scale-up Adjustments : Replace batch reactors with segmented flow systems to maintain mixing efficiency at >100 g scale .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
